4-Methyl-2-propoxypyridin-3-amine
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Overview
Description
4-Methyl-2-propoxypyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position, a propoxy group at the 2-position, and an amine group at the 3-position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propoxypyridin-3-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-methyl-2-chloropyridine with propylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the substitution process.
Another method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-methyl-2-bromopyridine is coupled with propylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of continuous flow reactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-2-propoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-propoxypyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-aminopyridine: Similar structure but lacks the propoxy group.
2-Propoxy-4-methylpyridine: Similar structure but lacks the amine group.
4-Methyl-2-ethoxypyridin-3-amine: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
4-Methyl-2-propoxypyridin-3-amine is unique due to the presence of both the propoxy and amine groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4-Methyl-2-propoxypyridin-3-amine is a heterocyclic organic compound belonging to the pyridine family. Its structure features a pyridine ring with a methyl group at the 4-position, a propoxy group at the 2-position, and an amine group at the 3-position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₂O |
Molecular Weight | 166.22 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C)OC1=NC=CC(=C1N)C |
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This may include inhibition of enzyme activity or binding to receptor sites, which alters cellular signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammatory markers in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases. The precise mechanisms are still being elucidated but may involve modulation of cytokine production and inhibition of inflammatory cell migration.
Case Studies
- Case Study on Antimicrobial Efficacy : A study examined the effects of this compound on Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory responses in human cell lines. It was found to significantly decrease the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) after treatment with lipopolysaccharides (LPS), highlighting its therapeutic potential in managing chronic inflammatory conditions.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
4-Methyl-2-aminopyridine | Lacks propoxy group | Known for neuroprotective effects |
2-Propoxy-4-methylpyridine | Lacks amine group | Exhibits moderate antimicrobial activity |
4-Methyl-2-ethoxypyridin-3-amine | Ethoxy instead of propoxy group | Limited data on biological activity |
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methyl-2-propoxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-6-12-9-8(10)7(2)4-5-11-9/h4-5H,3,6,10H2,1-2H3 |
InChI Key |
DWTBZLXIHRBMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=CC(=C1N)C |
Origin of Product |
United States |
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